N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide is an organic compound that features a unique structure combining a bithiophene moiety with a bromofuran carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide typically involves multiple steps:
Synthesis of 2,2’-bithiophene: This can be achieved through the cross-coupling of 2-halothiophenes using palladium-catalyzed reactions.
Bromination: The bithiophene is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Furan Carboxamide Formation: The brominated bithiophene is reacted with furan-2-carboxylic acid to form the carboxamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form more complex structures by linking with other aromatic or heteroaromatic systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as toluene or DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new materials with desirable electronic properties.
Biology and Medicine
In biological and medicinal research, this compound can be investigated for its potential as a pharmacophore. The bithiophene moiety is known for its biological activity, and modifications of this compound could lead to the development of new drugs with improved efficacy and selectivity .
Industry
In the industrial sector, particularly in organic electronics, this compound can be used to develop new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Its ability to undergo various chemical modifications makes it a versatile candidate for material science applications .
Mechanism of Action
The mechanism by which N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide exerts its effects depends on its application. In organic electronics, its conjugated system allows for efficient charge transport and light absorption. In medicinal chemistry, the compound’s interaction with biological targets, such as enzymes or receptors, can be studied to understand its pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler analog without the furan carboxamide group, used in organic electronics and as a precursor for more complex molecules.
5-Bromofuran-2-carboxamide: Lacks the bithiophene moiety, used in medicinal chemistry for its potential biological activity.
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)acetamide: Similar structure but with an acetamide group instead of the bromofuran carboxamide, used in various chemical syntheses.
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide is unique due to its combination of a bithiophene moiety with a bromofuran carboxamide group. This structure provides a balance of electronic properties and reactivity, making it suitable for diverse applications in both scientific research and industry .
Properties
IUPAC Name |
5-bromo-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2S2/c16-14-6-4-11(19-14)15(18)17-8-7-10-3-5-13(21-10)12-2-1-9-20-12/h1-6,9H,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCXWRHQAOLWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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